(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate ester with ammonia or an amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the pyrimidine ring: The pyrimidine ring is often introduced through a nucleophilic substitution reaction with a halogenated pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of furan derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide: Unique due to its combination of furan, pyrimidine, and acrylamide moieties.
Other Acrylamide Derivatives: Compounds with different substituents on the acrylamide moiety.
Pyrimidine Derivatives: Compounds with various substituents on the pyrimidine ring.
Uniqueness:
- The presence of both furan and pyrimidine rings in this compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(9-8-14-7-4-10-22-14)20-13-11-18-17(19-12-13)23-15-5-2-1-3-6-15/h1-12H,(H,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSKIEKFVPNYBM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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